

Tegavivint: A Technical Guide to the Inhibition of the TBL1- β -Catenin Interaction

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Compound of Interest

Compound Name: Tegavivint

Cat. No.: B612154

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Abstract

Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor that targets a critical protein-protein interaction within the canonical Wnt/ β -catenin signaling pathway.^{[1][2]} This pathway, when aberrantly activated, is a key driver in numerous cancers. **Tegavivint** functions by directly binding to Transducin Beta-like Protein 1 (TBL1), thereby disrupting its interaction with β -catenin.^{[1][2]} This guide provides a comprehensive technical overview of **Tegavivint**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Introduction: The Wnt/ β -Catenin Pathway and the Role of TBL1

The Wnt/ β -catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. A central event in this pathway is the accumulation and nuclear translocation of β -catenin, which then acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.

Transducin Beta-like Protein 1 (TBL1) and its related protein TBLR1 are essential components for the activation of Wnt/ β -catenin target genes.^[1] In the nucleus, TBL1 facilitates the

recruitment of β -catenin to the promoters of these target genes, a crucial step for displacing co-repressor complexes and initiating transcription. By forming a complex with β -catenin, TBL1 protects it from degradation and ensures its oncogenic activity.[1]

Tegavivint was identified through a cell-based phenotypic screen for inhibitors of nuclear β -catenin activity.[1] Its unique mechanism of action lies in its ability to selectively bind to TBL1, preventing the formation of the TBL1/ β -catenin complex.[1][2] This targeted disruption leads to the degradation of nuclear β -catenin and subsequent downregulation of Wnt target genes, such as c-Myc and AXIN2.[3]

Quantitative Data

The following tables summarize the in vitro efficacy of **Tegavivint** across various cancer cell lines and the pharmacokinetic and clinical response data from a Phase 1 study in patients with desmoid tumors.

Table 1: In Vitro Efficacy of **Tegavivint** (IC50 Values)

Cell Line	Cancer Type	IC50 (nM)	Citation
Various Osteosarcoma Cell Lines	Osteosarcoma	Median: 19.2	[3]
Desmoid Tumor Cell Lines (CTNNB1 mutated)	Desmoid Tumor	47.79 - 284.7	
Hepatocellular Carcinoma Cell Lines	Hepatocellular Carcinoma	30 - 200	
HL-60	Acute Myeloid Leukemia	20 - 100	
OCI-AML3	Acute Myeloid Leukemia	20 - 100	
MV4-11	Acute Myeloid Leukemia	20 - 100	

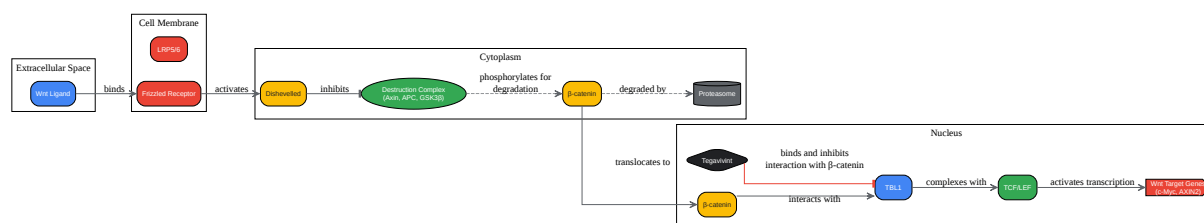
Table 2: Clinical Data from Phase 1 Study in Desmoid Tumors (NCT03459469)

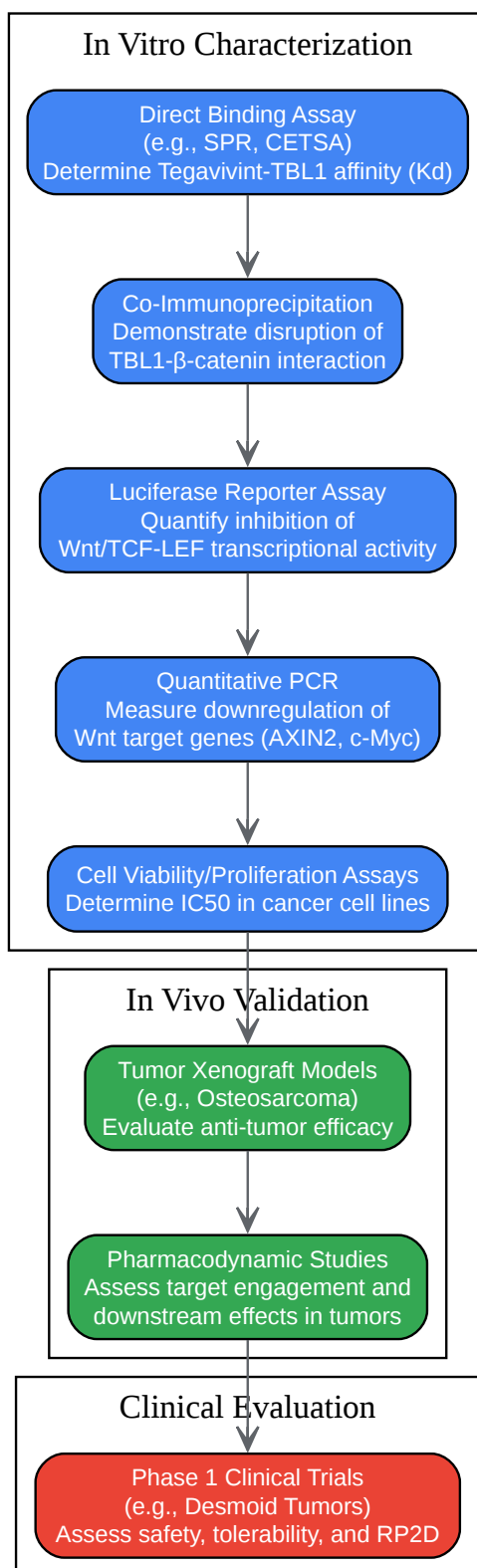
Parameter	Value	Citation
Recommended Phase 2 Dose (RP2D)	5 mg/kg	[4]
Median Half-life	38 hours	[4]
Objective Response Rate (ORR) at RP2D	25%	[4]
9-month Progression-Free Survival at RP2D	79%	[4]

Note: The direct binding affinity (Kd) of **Tegavivint** to TBL1 is not publicly available at the time of this guide's creation.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the Wnt/ β -catenin signaling pathway, the mechanism of **Tegavivint** action, and a typical experimental workflow for characterizing its effects.





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